



# LL-37 KR20 peptide aggregation and oligomerization

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An In-Depth Technical Guide to the Aggregation and Oligomerization of LL-37 and its KR-20 Fragment

#### Introduction

The human cathelicidin LL-37 is a pivotal effector molecule of the innate immune system. As the sole cathelicidin found in humans, it provides a first line of defense against a broad spectrum of pathogens, including bacteria, viruses, and fungi.[1] LL-37 is a 37-amino acid, cationic, and amphipathic peptide that exerts its influence through two primary mechanisms: direct antimicrobial activity via membrane disruption and immunomodulation by interacting with host cell receptors to regulate inflammation, chemotaxis, and wound healing.[1][2]

A key characteristic governing the multifaceted activities of LL-37 is its intrinsic propensity to self-assemble into oligomers and larger aggregates. This process is not a random artifact but a crucial feature that enhances its stability, modulates its interaction with biological membranes, and dictates its functional outcomes. Natural processing of LL-37 in tissues like the skin can generate smaller, biologically active fragments, among which is KR-20 (residues 18-37).[3] This truncated peptide retains significant antimicrobial and immunomodulatory functions, and its aggregation behavior is also critical to its activity.[4]

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and functional implications of LL-37 and KR-20 aggregation and oligomerization. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these dynamic peptide systems.



#### **Molecular Properties and Drivers of Aggregation**

LL-37 is characterized by a net positive charge of +6 and an amphipathic  $\alpha$ -helical conformation, particularly in the presence of membranes or detergents.[5] This structure segregates hydrophobic and cationic residues onto opposite faces of the helix, a fundamental driver for its interaction with negatively charged bacterial membranes and for self-assembly. In aqueous solution, hydrophobic interactions drive the peptides to cluster, shielding their nonpolar faces from the solvent and leading to the formation of oligomers.[6]

KR-20, representing the C-terminal portion of LL-37, lacks the initial N-terminal helical segment but retains a significant number of cationic and hydrophobic residues, allowing it to self-associate.[3][7] Studies suggest that the C-terminal region of LL-37 is critical for aggregation, as its removal significantly diminishes this property.

### **Aggregation and Oligomerization Dynamics** LL-37

In physiological solutions, LL-37 exists in a dynamic equilibrium between monomers and various oligomeric states, including dimers and tetramers.[8] This self-assembly is concentration-dependent and is significantly influenced by the ionic strength of the medium. The formation of these oligomers serves a protective role, rendering LL-37 more resistant to degradation by host and bacterial proteases.[9]

Upon encountering biological membranes, the aggregation state of LL-37 changes. It interacts with negatively charged bacterial model membranes to form stable aggregates that can progress to the formation of toroidal pores.[2][10] Conversely, with neutral membranes, characteristic of host cells, it forms aggregates of a higher oligomeric degree.[2][10] This differential interaction is central to its mechanism of action. Crystallographic and NMR studies have revealed that LL-37 can form antiparallel dimers that further assemble into tetrameric channel-like structures.[5][8]

#### **KR-20** and Other Fragments

The truncated KR-20 peptide also demonstrates the ability to form oligomers, a process critical to its biological effects.[11][12] While its aggregation propensity may differ from the full-length peptide due to the absence of the N-terminal domain, it retains the core features necessary for



self-assembly. Studies on the even shorter KR-12 fragment (residues 18-29) confirm that this central and C-terminal region of LL-37 contains the essential motifs for oligomerization.[8][13] The oligomerization dynamics of these fragments are an active area of research, with evidence suggesting that the stability and nature of the oligomers are directly linked to their antimicrobial efficacy.[11][12]

#### **Quantitative Data on Peptide Aggregation**

While the aggregation of LL-37 and its fragments is well-documented qualitatively, precise quantitative data such as the Critical Aggregation Concentration (CAC) for the native peptides are not widely reported in the literature. The table below summarizes available quantitative and qualitative observations.



Peptide	Parameter	Value / Observatio n	Method	Conditions	Reference
LL-37	Oligomeric State	Monomers, Dimers, Tetramers, Higher-order oligomers	Cross-linking, Size Exclusion Chromatogra phy, Analytical Ultracentrifug ation	In solution and in the presence of detergents/lip ids	[5][8]
LL-37	Antimicrobial Activity	Minimum Inhibitory Concentratio n (MIC) against E. coli CFT073: 0.78 μΜ	Broth Microdilution	High cell density	[14]
LL-37	Membrane Permeabilizat ion	50% leakage from E. coli liposomes at ~0.2 μM	Liposome Leakage Assay	E. coli polar lipid extract	[13]
KR-20	Antimicrobial Activity	More effective than LL-37 against T. vaginalis	Viability Assay	In vitro culture	[4]
KR-12	Membrane Permeabilizat ion	50% leakage from E. coli liposomes at ~7.6 μΜ	Liposome Leakage Assay	E. coli polar lipid extract	[13]
C8-KR12- NH <sub>2</sub>	CAC	~100 μg/mL	Surface Tension Measurement	Phosphate buffer	[15]







C14-KR12- NH <sub>2</sub>	CAC	~10 μg/mL	Surface Tension Measurement	Phosphate buffer	[15]
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Note: The CAC values provided are for N-terminally lipidated analogs of the KR-12 fragment, which significantly enhance aggregation propensity. These values illustrate the type of quantitative analysis performed but do not represent the native KR-20 peptide.

### **Experimental Protocols**

The study of peptide aggregation employs a range of biophysical techniques. Below are detailed methodologies for key experiments.

# Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to monitor changes in the peptide's secondary structure (e.g., random coil to  $\alpha$ -helix) upon aggregation or membrane interaction.[16]

- Objective: To determine the secondary structure content of the peptide in different environments.
- Methodology:
  - Sample Preparation: Dissolve the peptide to a final concentration of 0.3-0.5 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer).[17] The buffer must be transparent in the far-UV region (below 260 nm).[18]
  - Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.[17] Set acquisition parameters, typically:
     Wavelength Range: 190-260 nm; Data Pitch: 1.0 nm; Scanning Speed: 50 nm/min;
     Bandwidth: 1.0 nm; Accumulations: 3-5 scans.[16]
  - Measurement: Place the sample in a quartz cuvette (typically 1 mm path length). Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.



Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹. Use deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures by fitting the experimental spectrum to reference spectra.[16][19] α-helices show characteristic negative bands around 208 and 222 nm.[16]

## Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is used to monitor the formation of amyloid-like fibrillar aggregates in real-time. ThT dye exhibits enhanced fluorescence upon binding to the  $\beta$ -sheet structures characteristic of such fibrils.[20]

- Objective: To measure the kinetics of fibril formation.
- Methodology:
  - Reagent Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., PBS, pH 7.4). Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
  - Assay Setup: In a 96-well microplate (non-binding surface recommended), mix the peptide solution to its final desired concentration with ThT to a final concentration of 10-20 μM.[21] Include controls with buffer and ThT alone.
  - Kinetic Measurement: Place the plate in a fluorescence plate reader equipped with bottom-reading capabilities and temperature control (e.g., 37 °C). Set the excitation wavelength to ~440 nm and the emission wavelength to ~480-490 nm.[21] Record fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (hours to days). Agitation between reads may be used to accelerate aggregation but must be consistent.[22]
  - Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve typically shows a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).

#### Site-Directed Spin Labeling (SDSL) EPR Spectroscopy



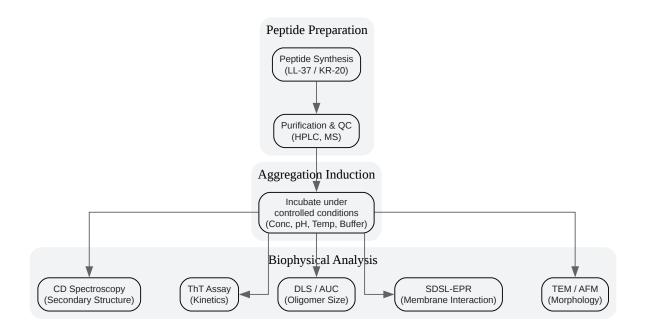
SDSL-EPR provides high-resolution information on the local environment, dynamics, and topology of a peptide when it interacts with membranes and other peptides.[23]

- Objective: To probe the peptide's membrane-bound state and aggregation.
- Methodology:
  - Peptide Modification: Synthesize the peptide with a cysteine residue at a specific position of interest. Covalently attach a nitroxide spin label (e.g., MTSL) to the thiol group of the cysteine.[24][25]
  - Sample Preparation: Mix the spin-labeled peptide with a membrane mimetic system, such as lipid vesicles (liposomes) or detergent micelles.[23]
  - EPR Measurement: Record the continuous-wave (CW-EPR) spectrum. The lineshape of the spectrum provides information on the mobility of the spin label. A highly mobile label (sharp peaks) indicates a flexible, solvent-exposed region, while a motionally restricted label (broad peaks) indicates interaction with the membrane or other peptides.[26]
  - Accessibility Analysis: To determine the depth of membrane insertion, accessibility
    experiments are performed using paramagnetic broadening agents (e.g., NiEDDA for
    aqueous phase, O<sub>2</sub> for lipid phase). The degree to which the EPR signal is broadened
    reveals the exposure of the spin label to that phase.
  - Distance Measurement: By labeling two sites on the peptide or on interacting peptides, dipolar coupling between the spin labels can be measured to determine inter-spin distances (typically in the range of 8-80 Å), providing direct evidence of oligomerization and structural constraints.[26]

### Visualization of Workflows and Signaling Pathways Experimental Workflow

The following diagram outlines a typical workflow for characterizing peptide aggregation.





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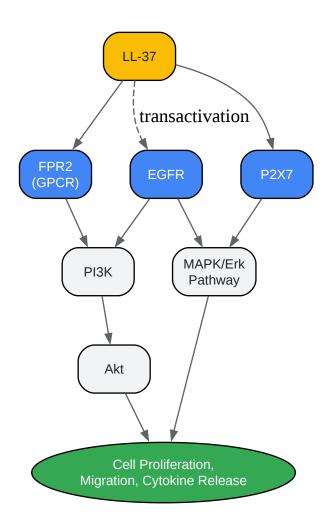
Typical workflow for studying peptide aggregation.

### **LL-37 Signaling Pathways**

LL-37's immunomodulatory effects are mediated by its interaction with multiple cell surface receptors, triggering complex downstream signaling cascades.

LL-37 can activate G-protein coupled receptors like FPR2 (also known as FPRL1) and P2X7, and can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[27] This network promotes cell proliferation, migration, and cytokine release.



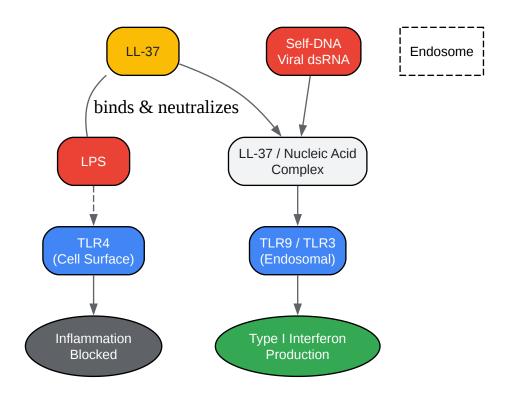


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LL-37 activation of GPCR and EGFR pathways.

LL-37 exhibits a dual role in TLR signaling. It can neutralize and block TLR4 signaling by binding to LPS. Conversely, it can form complexes with self-DNA or viral dsRNA, shuttling them into endosomes to activate TLR9 and TLR3, respectively, leading to Type I Interferon production.





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LL-37 modulation of Toll-Like Receptor signaling.

#### Conclusion

The aggregation and oligomerization of LL-37 and its derivative KR-20 are fundamental to their biological roles. This process of self-assembly is not merely a physical curiosity but a finely tuned mechanism that enhances peptide stability, dictates interactions with microbial and host cell membranes, and ultimately modulates the landscape of the innate immune response. For drug development professionals, understanding these dynamics is paramount. The propensity to aggregate can affect formulation stability, bioavailability, and therapeutic efficacy. Harnessing or controlling the oligomerization of these peptides could lead to the design of novel antimicrobial and immunomodulatory agents with enhanced activity and improved pharmacological profiles. Further quantitative characterization of the aggregation kinetics and oligomeric states of these peptides under diverse physiological conditions remains a critical area for future research.

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